- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6], Organic Letters, 2011, 13(4), 648-651

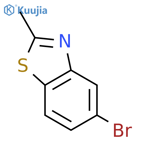

Cas no 90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile)

90418-93-2 structure

商品名:2-Methylbenzodthiazole-5-carbonitrile

CAS番号:90418-93-2

MF:C9H6N2S

メガワット:174.222340106964

MDL:MFCD18415973

CID:798343

2-Methylbenzodthiazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Methylbenzo[d]thiazole-5-carbonitrile

- 2-methyl-1,3-benzothiazole-5-carbonitrile

- 5-Benzothiazolecarbonitrile,2-methyl-

- 5-Benzothiazolecarbonitrile,2-methyl-(7CI,9CI)

- 5-cyano-2-methylbenzothiazole

- 2-methylbenzothiazole-5-carbonitrile

- LMGBAGZYSFICDQ-UHFFFAOYSA-N

- 2-methyl-5-benzothiazolecarbonitrile

- FCH1148315

- AX8236974

- ST24022346

- Z5314

- 2-METHYL-5-BENZO[D]THIAZOLECARBONITRILE

- 2-Methyl-5-benzothiazolecarbonitrile (ACI)

- 2-Methylbenzodthiazole-5-carbonitrile

-

- MDL: MFCD18415973

- インチ: 1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3

- InChIKey: LMGBAGZYSFICDQ-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C2C(SC(C)=N2)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 220

- トポロジー分子極性表面積: 64.9

じっけんとくせい

- ふってん: 325.1±15.0℃ at 760 mmHg

2-Methylbenzodthiazole-5-carbonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Methylbenzodthiazole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126394-250mg |

2-methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 97% | 250mg |

$*** | 2023-05-29 | |

| Ambeed | A127333-1g |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 97% | 1g |

$141.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D961216-100mg |

5-Benzothiazolecarbonitrile, 2-methyl- |

90418-93-2 | 97% | 100mg |

$90 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59140-100mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 97% | 100mg |

¥283.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0983315-5g |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 95% | 5g |

$520 | 2024-08-02 | |

| TRC | M113360-100mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 100mg |

$ 260.00 | 2022-06-04 | ||

| TRC | M113360-500mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 500mg |

$ 845.00 | 2022-06-04 | ||

| TRC | M113360-250mg |

2-Methylbenzo[d]thiazole-5-carbonitrile |

90418-93-2 | 250mg |

$ 535.00 | 2022-06-04 | ||

| Alichem | A051000104-5g |

5-Cyano-2-methylbenzothiazole |

90418-93-2 | 98% | 5g |

$1471.47 | 2023-08-31 | |

| abcr | AB439556-1 g |

2-Methylbenzo[d]thiazole-5-carbonitrile, 95%; . |

90418-93-2 | 95% | 1g |

€496.10 | 2023-07-18 |

2-Methylbenzodthiazole-5-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; heated

1.2 Solvents: Acetonitrile , Water ; 18 h, 70 °C

1.2 Solvents: Acetonitrile , Water ; 18 h, 70 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Acetone , Water

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide

リファレンス

- Potent and orally efficacious benzothiazole amides as TRPV1 antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(19), 6205-6211

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , X-Phos Solvents: Isopropanol ; 2 h, 80 °C

リファレンス

- A Homogeneous Method for the Conveniently Scalable Palladium- and Nickel-Catalyzed Cyanation of Aryl Halides, Organic Process Research & Development, 2016, 20(8), 1540-1545

合成方法 4

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 3.5 h, 80 °C; 80 °C → rt

リファレンス

- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP, Organic Letters, 2017, 19(8), 2118-2121

合成方法 5

はんのうじょうけん

1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C

リファレンス

- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; heated

1.2 Reagents: Potassium carbonate Solvents: tert-Butanol , Water ; 18 h, 80 °C; 80 °C → rt

1.3 Reagents: Ethyl acetate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: tert-Butanol , Water ; 18 h, 80 °C; 80 °C → rt

1.3 Reagents: Ethyl acetate Solvents: Water ; rt

リファレンス

- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Mesylates in Water or tBuOH/Water, Angewandte Chemie, 2010, 49(47), 8918-8922

合成方法 7

はんのうじょうけん

1.1 Reagents: Tris(trimethylsilyl)silane , Bromotrimethylsilane , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Nickel iodide (NiI2) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Anisole ; 36 h, 50 °C

リファレンス

- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides, Organic Letters, 2022, 24(12), 2271-2275

2-Methylbenzodthiazole-5-carbonitrile Raw materials

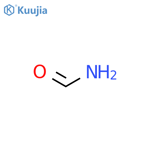

- Formamide

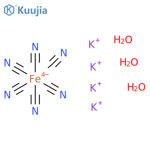

- Potassium hexacyanoferrate

- Potassium Ferrocyanide Trihydrate

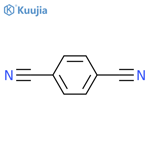

- 1,4-Dicyanobenzene

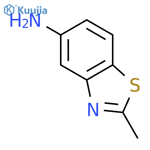

- 2-methyl-1,3-benzothiazol-5-amine

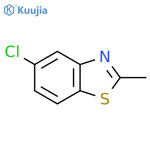

- 5-Chloro-2-methyl-1,3-benzothiazole

- 5-Bromo-2-methylbenzothiazole

2-Methylbenzodthiazole-5-carbonitrile Preparation Products

2-Methylbenzodthiazole-5-carbonitrile 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

90418-93-2 (2-Methylbenzodthiazole-5-carbonitrile) 関連製品

- 95-26-1(2,5-Dimethylbenzothiazole)

- 42474-60-2(2-methyl-1,3-benzothiazole-6-carbonitrile)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90418-93-2)2-Methylbenzodthiazole-5-carbonitrile

清らかである:99%

はかる:5g

価格 ($):473.0